molecular formula C8H7FO2 B6279738 3-(fluoromethoxy)benzaldehyde CAS No. 942282-48-6

3-(fluoromethoxy)benzaldehyde

Cat. No. B6279738
CAS RN: 942282-48-6
M. Wt: 154.1
InChI Key:
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Description

3-(Fluoromethoxy)benzaldehyde, commonly referred to as FMBA, is an important organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of benzaldehyde and is composed of three carbon atoms, one oxygen atom, and one fluorine atom. The compound has a wide variety of applications due to its unique properties, which makes it an important building block for many organic compounds.

Scientific Research Applications

FMBA is used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of organic semiconductors, the synthesis of dyes, and the synthesis of antioxidants. The compound has also been used in the synthesis of a variety of other organic compounds, such as aldehydes, ketones, and amines. Additionally, FMBA has been used in the synthesis of a variety of polymers, such as polycarbonates and polyesters.

Mechanism of Action

The mechanism of action of FMBA is not well understood. However, it is believed that the compound acts as an electron acceptor, which allows it to form bonds with other molecules. Additionally, it is believed that the compound can act as a catalyst in certain reactions, which can increase the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMBA are not well understood. However, it is believed that the compound can act as an antioxidant, which can help protect cells from oxidative damage. Additionally, it is believed that the compound can act as an anti-inflammatory agent, which can help reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMBA in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is highly toxic and should be handled with care. Additionally, the compound has a low solubility in water and should be used in an organic solvent.

Future Directions

There are a variety of potential future directions for FMBA research. These include the development of more efficient synthesis methods, the development of new applications for the compound, and the development of new methods to measure the compound’s biochemical and physiological effects. Additionally, further research could be conducted on the compound’s mechanism of action and its potential toxicity. Finally, further research could be conducted to explore the potential therapeutic applications of the compound.

Synthesis Methods

FMBA can be synthesized through a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the direct oxidation of benzaldehyde. The Wittig reaction involves the use of a phosphonium salt and an aldehyde, which are reacted in the presence of a base to form an alkene. The Horner-Wadsworth-Emmons reaction involves the use of an aldehyde, an acid, and an alkyl halide, which are reacted to form an alkene. The direct oxidation of benzaldehyde involves the use of an oxidizing agent, such as potassium permanganate, to produce FMBA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(fluoromethoxy)benzaldehyde involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluoroanisole", "Chlorine gas", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bisulfite", "Sodium carbonate", "Potassium permanganate", "Acetic acid", "Sodium borohydride", "Benzaldehyde" ], "Reaction": [ "Step 1: Nitration of 4-fluoroanisole with a mixture of nitric and sulfuric acid to yield 4-fluoro-2-nitroanisole.", "Step 2: Reduction of 4-fluoro-2-nitroanisole with sodium borohydride in acetic acid to yield 4-fluoro-2-aminoanisole.", "Step 3: Diazotization of 4-fluoro-2-aminoanisole with sodium nitrite and hydrochloric acid to yield 4-fluoro-2-diazoanisole.", "Step 4: Reaction of 4-fluoro-2-diazoanisole with benzaldehyde in the presence of sodium bisulfite to yield 3-(fluoromethoxy)benzaldehyde.", "Step 5: Purification of the product by recrystallization or column chromatography." ] }

CAS RN

942282-48-6

Product Name

3-(fluoromethoxy)benzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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